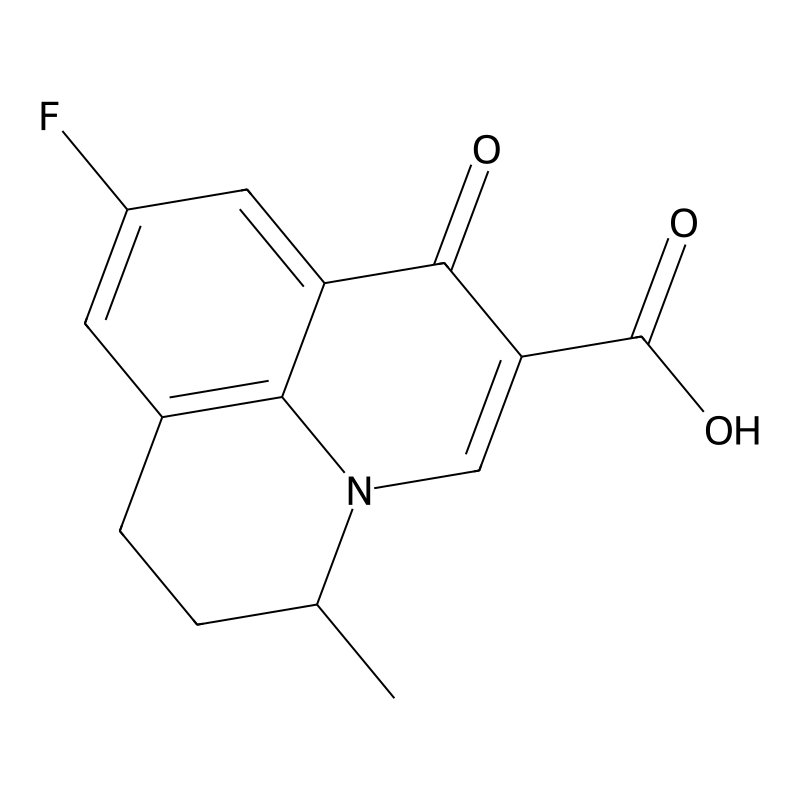

Flumequine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in alkaline solutions and alcohol

Synonyms

Canonical SMILES

Antibacterial Activity Studies

Flumequine's primary application in research lies in its ability to combat a wide range of bacteria. Scientists utilize it to study its effectiveness against specific bacterial strains, including those resistant to other antibiotics. This research helps researchers understand the mechanisms of action of flumequine and identify its potential for developing new antibiotics ().

Aquaculture Research

Flumequine is used in aquaculture research to treat bacterial infections in fish. Studies investigate its efficacy against specific pathogens affecting farmed fish and determine optimal treatment regimens. Additionally, research explores the residue depletion of flumequine in fish tissues to ensure consumer safety ().

Flumequine is a synthetic antibiotic belonging to the fluoroquinolone class, characterized by its chemical formula and a molar mass of approximately 261.25 g/mol. It is a white, odorless powder that is poorly soluble in water but soluble in organic solvents. Flumequine exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and cell division in bacteria .

Flumequine can be synthesized through various methods involving the modification of quinolone derivatives. The synthesis typically involves the introduction of a fluorine atom at the 9-position of the quinolone structure, along with functionalization at other positions to enhance its antibacterial properties. Specific synthetic routes may vary but often include steps such as cyclization and carboxylation to achieve the final compound .

Flumequine shares structural similarities with several other fluoroquinolones. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ciprofloxacin | Broad-spectrum activity; used in human medicine | |

| Enrofloxacin | Primarily used in veterinary medicine; similar resistance patterns | |

| Norfloxacin | Effective against urinary tract infections | |

| Ofloxacin | Used for respiratory infections; broader spectrum than flumequine |

Uniqueness of Flumequine:

- Flumequine is particularly noted for its significant ocular toxicity, limiting its application in human medicine.

- Its specific interactions with certain bacterial strains have raised concerns about resistance patterns that may not be as pronounced with other fluoroquinolones.

Gram-Negative Pathogen Susceptibility Profiles

Flumequine demonstrates significant antimicrobial activity against a broad range of gram-negative bacterial pathogens, with substantial variation in susceptibility patterns across different species and clinical contexts [1] [2] [3] [4]. The compound exhibits particularly potent activity against enterobacteria, with Escherichia coli showing consistent susceptibility profiles characterized by minimum inhibitory concentration values ranging from 0.12 to 0.5 μg/mL in laboratory settings [5]. Clinical evaluation of 321 recent gram-negative bacterial isolates revealed that 88% demonstrated inhibition at flumequine concentrations of 6.2 μg/mL or less, indicating robust antimicrobial efficacy against clinically relevant strains [6] [7] [8].

Salmonella species exhibit high susceptibility to flumequine, with minimum inhibitory concentration values typically ranging from 0.05 to 2.0 mg/L for wild-type strains [3]. However, resistance patterns vary significantly in clinical isolates from poultry operations, where resistance rates of 6.6% have been documented among broiler chicken isolates [2] [9]. The Pasteurella genus demonstrates notable susceptibility variations, with Pasteurella multocida strains from swine showing particularly favorable susceptibility profiles with MIC90 values of 0.5 μg/mL [10], while other Pasteurella species exhibit broader minimum inhibitory concentration ranges from 0.5 to 64 μg/mL [11].

The Proteus genus, including both Proteus vulgaris and Proteus mirabilis, demonstrates consistent susceptibility to flumequine with minimum inhibitory concentration values typically remaining at or below 6.2 μg/mL [6] [7]. These organisms have proven particularly relevant for experimental models, where flumequine demonstrates superior efficacy compared to other quinolone antibacterials such as nalidixic acid and oxolinic acid [6] [8].

Aquatic bacterial pathogens present unique susceptibility patterns significantly influenced by environmental conditions. Aeromonas salmonicida isolates demonstrate bimodal distribution patterns with minimum inhibitory concentration values ranging from 0.024 to 6.25 μg/mL across 28 tested isolates [12] [13]. Temperature-dependent activity has been documented for several fish pathogens, including Vibrio anguillarum, Vibrio salmonicida, and Yersinia ruckeri, where antimicrobial activity varies between incubation temperatures of 4°C and 15°C [14]. This temperature dependency reflects the compound's altered pharmacodynamic properties under varying environmental conditions relevant to aquaculture applications.

Pseudomonas aeruginosa represents a notable exception within the gram-negative spectrum, demonstrating limited susceptibility to flumequine [3]. This reduced activity against Pseudomonas species contrasts with the compound's otherwise broad-spectrum efficacy and reflects the inherent resistance mechanisms prevalent in this genus.

Activity Against Atypical and Zoonotic Bacteria

Flumequine's activity against atypical bacterial pathogens and zoonotic organisms presents significant clinical and public health implications, particularly in the context of antimicrobial resistance development and cross-species transmission [15] [9] [16]. Mycoplasma hyopneumoniae, a critical swine respiratory pathogen, demonstrates concerning resistance patterns with numerous isolates exhibiting minimum inhibitory concentration values exceeding 16 μg/mL [17]. This resistance development in mycoplasma species represents a significant limitation for veterinary therapeutic applications and highlights the emergence of target-site mutations affecting quinolone efficacy.

Zoonotic Aeromonas species recovered from ornamental fish demonstrate substantial resistance prevalence, with 53% of tested isolates showing resistance to flumequine [18]. These organisms, frequently encountered in aquaculture and ornamental fish trade, pose potential transmission risks to human populations through direct contact or environmental contamination [18]. The high resistance rates observed in these isolates correlate with extensive use of antimicrobials in aquaculture settings and suggest selection pressure favoring resistant variants.

Salmonella species of zoonotic significance exhibit variable susceptibility patterns influenced by strain characteristics and antimicrobial exposure history [9]. Broiler chicken isolates demonstrate resistance rates of approximately 11.6%, with some strains showing intermediate susceptibility [9]. The zoonotic potential of these organisms necessitates careful consideration of resistance development, as resistant strains can transfer to human populations through food chain contamination.

Clostridium difficile represents a particularly concerning organism with respect to flumequine activity, as this pathogen demonstrates cross-resistance patterns with other fluoroquinolones [16]. The hypervirulent clone BI/NAP1/027 harbors mutations in the quinolone-resistance determining region of DNA gyrase subunit genes, conferring resistance to flumequine and related compounds [16]. This cross-resistance pattern has significant implications for healthcare-associated infections and environmental contamination.

Enterococcus faecium and other enterococcal species demonstrate limited documented activity profiles with flumequine, though these organisms frequently harbor multiple resistance mechanisms that may affect quinolone susceptibility [16]. The intrinsic resistance characteristics of enterococci, combined with their propensity for horizontal gene transfer, pose potential risks for resistance dissemination in clinical and veterinary settings.

Brachyspira hyodysenteriae, the causative agent of swine dysentery, presents unique challenges for flumequine therapy [19] [20]. Studies evaluating flumequine concentrations in swine colon tissues demonstrate that achieved drug levels remain below minimum inhibitory concentrations required for effective antimicrobial activity against this pathogen [19]. This limitation reflects both the pharmacokinetic constraints of oral flumequine administration and the intrinsic resistance characteristics of Brachyspira species.

Pharmacokinetic Behavior

Absorption and Tissue Distribution Patterns

Flumequine demonstrates species-dependent absorption characteristics with significant variations in oral bioavailability across different animal models [2] [21] [10] [22]. In chickens, oral bioavailability reaches 57±6%, with rapid absorption kinetics characterized by peak plasma concentrations of 3.62 μg/mL achieved within 1.43 hours following administration [22]. The elimination half-life in this species extends to 10.32 hours, indicating sustained systemic exposure suitable for therapeutic applications [22].

Veal calves exhibit remarkable variability in oral bioavailability, ranging from 55.7% to 100% depending on dosage regimens and formulation characteristics [21]. Peak plasma concentrations in calves vary significantly with age, with 1-week-old animals achieving maximum concentrations of 9.27 μg/mL compared to 4.47 μg/mL in 18-week-old animals [21]. The elimination half-life remains relatively consistent at 6-7 hours across different age groups, though volume of distribution and clearance parameters demonstrate age-related variations [21].

Pigs demonstrate nearly complete oral bioavailability of 94±4%, indicating efficient gastrointestinal absorption in this species [23]. However, specific pharmacokinetic parameters including elimination half-life and peak concentrations require further characterization in swine models [10]. Intramuscular administration in pigs yields peak serum concentrations of approximately 5.0 μg/mL between 2-3 hours post-administration [10].

Aquatic species present unique pharmacokinetic challenges with generally reduced bioavailability compared to terrestrial animals. Lumpfish demonstrate oral bioavailability of 44.7% with peak plasma concentrations of 2.77 μg/mL achieved after 7.7 hours [12] [24]. The elimination half-life in lumpfish extends to 22 hours, reflecting slower clearance mechanisms in aquatic environments [12]. Black tiger shrimp exhibit significantly reduced oral bioavailability of only 21.6%, with peak muscle concentrations of 365.8 μg/kg achieved 12 hours post-administration [25].

Tissue distribution patterns reveal preferential accumulation in hepatic and renal tissues across multiple species [22] [12] [24]. In lumpfish, liver concentrations reach 4.01-7.48 μg/g with time to peak ranging from 6.0-10.3 hours, while kidney concentrations achieve 4.68 μg/g at 10.0 hours post-administration [12]. Muscle tissue concentrations remain lower at 4.16 μg/g with peak levels observed at 10.2 hours [12].

Specialized tissue distribution studies in swine reveal limited penetration into gastrointestinal tissues, with colon concentrations ranging from 0.107-0.230 μg/g following therapeutic dosing regimens [19] [20]. These concentrations remain substantially below minimum inhibitory concentration values required for activity against common enteric pathogens, limiting therapeutic efficacy for gastrointestinal infections [19].

Metabolic Pathways and Biotransformation Products

Flumequine undergoes extensive biotransformation through multiple metabolic pathways, with significant species-dependent variations in metabolite formation and elimination patterns [21] [26] [27]. The primary metabolic pathway involves hydroxylation at the 7-position, yielding 7-hydroxyflumequine as the predominant circulating metabolite [27]. This metabolite demonstrates approximately one-eighth the antimicrobial activity of the parent compound and represents approximately 3% of total drug recovery within 12 hours of administration [27].

Phase II metabolic processes involve glucuronide conjugation, representing the major elimination pathway in most species [21]. In veal calves, glucuronide conjugation accounts for approximately 40% of total drug recovery within 48 hours of intravenous administration [21]. This conjugation process demonstrates significant first-pass effects following oral administration, with substantially increased excretion of conjugated metabolites compared to intravenous dosing [21].

Fungal biotransformation studies reveal additional metabolic pathways not observed in mammalian systems [26] [28]. Irpex lacteus, Dichomitus squalens, and Trametes versicolor demonstrate efficient biotransformation capabilities, converting more than 90% of flumequine within 3-6 days [26]. These fungal systems produce eight distinct metabolites, including 7-hydroxyflumequine and flumequine ethyl ester as common transformation products [26].

Advanced biotransformation studies using Cunninghamella elegans identify two diastereomers of 7-hydroxyflumequine with reduced antimicrobial activity compared to the parent compound [29]. The biotransformation pathways in this fungal system involve sequential hydroxylation reactions, with initial hydroxyl radical attack followed by consecutive hydroxylation steps [30].

Environmental degradation studies demonstrate formation of decarboxylated and defluorinated metabolites through advanced oxidation processes [31]. Photo-Fenton treatment produces metabolites with molecular weights of 244, 238, 220, and 202 daltons, derived from decarboxylation reactions and modifications in the alkylamino chain structure [31]. These degradation products exhibit substantially reduced antimicrobial activity, with some transformation mixtures showing complete elimination of biological activity [31].

Metal exposure studies reveal altered metabolic patterns in the presence of environmental contaminants [32]. Hydroxy-flumequine concentrations decrease significantly when metals are present in experimental systems, while selenium supplementation demonstrates protective effects against metal-induced metabolic alterations [32]. These findings suggest environmental factors may significantly influence flumequine biotransformation and therapeutic efficacy.

Experimental Efficacy Models

Murine Pyelonephritis Infection Resolution

The murine pyelonephritis model using Proteus vulgaris represents a well-established experimental system for evaluating flumequine efficacy in ascending urinary tract infections [6] [7] [8]. This model demonstrates the superior antimicrobial performance of flumequine compared to other quinolone antibacterials, including nalidixic acid and oxolinic acid, in preventing pyelonephritis development [6] [8].

Dose-response evaluation in the ascending rat urinary tract infection model reveals a median effective dose of approximately 10 mg/kg per day for preventing pyelonephritis development [6]. Treatment efficacy demonstrates clear dose-dependent relationships, with higher dosages providing enhanced protection against ascending infection. Animals receiving 25 mg/kg per day showed significant reductions in kidney infection rates, while doses of 50 mg/kg per day provided near-complete protection against pyelonephritis development [6].

Comparative antimicrobial evaluation demonstrates flumequine's superior performance relative to established quinolone compounds [6] [8]. While nalidixic acid and oxolinic acid showed comparable activities in this model, flumequine consistently achieved superior rates of pyelonephritis prevention across multiple experimental trials [6]. This enhanced efficacy correlates with improved pharmacokinetic properties and sustained antimicrobial concentrations in renal tissues.

Long-term follow-up studies extending 14 days post-treatment demonstrate sustained therapeutic effects without evidence of infection relapse [6]. Animals treated with effective dosages maintained sterile kidney cultures throughout the observation period, indicating complete pathogen eradication rather than temporary suppression [6]. Bacterial isolates recovered from treatment failures showed unchanged susceptibility patterns, suggesting absence of resistance development during short-term therapy.

Cross-resistance evaluation using laboratory-derived Proteus vulgaris mutants reveals essentially complete cross-resistance between flumequine, nalidixic acid, and oxolinic acid [6]. However, quantitative differences in resistance levels indicate distinct mechanisms of action and varying degrees of target-site affinity [6]. These findings have important implications for sequential therapy and resistance management strategies.

Prostatitis Animal Model Therapeutic Outcomes

The Proteus mirabilis-induced prostatitis model in rats provides critical insights into flumequine efficacy for treating chronic bacterial prostatitis [6] [7] [8]. This experimental system demonstrates dose-dependent therapeutic responses with significant reductions in prostatic infection rates at appropriate dosage levels [6].

Therapeutic evaluation reveals that flumequine doses of 25 mg/kg per day prove essentially ineffective for prostatitis resolution, while 50 mg/kg per day achieves 65% reduction in prostatic infection incidence [6]. This dose-response relationship indicates the importance of achieving adequate drug concentrations in prostatic tissues, where antimicrobial penetration often proves challenging due to anatomical and physiological barriers.

Comparative therapeutic assessment demonstrates equivalent efficacy between flumequine and trimethoprim/sulfamethoxazole combination therapy at doses of 50-100 mg/kg per day [6]. Both treatment regimens achieved significant reductions in prostatic infection rates, with comparable effects on associated pyelonephritis and bladder infections [6]. This therapeutic equivalence suggests flumequine may serve as an alternative treatment option in cases where trimethoprim/sulfamethoxazole proves inappropriate.

Erythromycin demonstrated significant therapeutic activity in this model despite unfavorable in vitro susceptibility profiles for most Proteus mirabilis strains [6]. This apparent discrepancy between in vitro activity and in vivo efficacy highlights the complex relationships between antimicrobial activity, tissue penetration, and therapeutic outcomes in specialized anatomical sites.

Oxytetracycline showed poor therapeutic performance in the prostatitis model, consistent with limited in vitro activity against Proteus mirabilis [6]. This correlation between in vitro susceptibility and therapeutic efficacy validates the model's predictive value for clinical applications.

Purity

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.6

1.60

Appearance

Melting Point

253 - 255 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 25 companies. For more detailed information, please visit ECHA C&L website;

Of the 4 notification(s) provided by 20 of 25 companies with hazard statement code(s):;

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (90%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (90%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

Flumequine is a fluoroquinolone compound with antimicrobial activity against Gram-negative organisms. It is used in the treatment of enteric infections in food animals and in the treatment of bacterial infections in farmed fish. Flumequine also has limited use in humans for the treatment of urinary tract infections.

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB07 - Flumequine

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Studies with (14)C-flumequine in dogs and rats indicated that flumequine is readily absorbed following oral administration.

There was a significant difference in the mode of drug excretion between dogs and rats. In dogs, 55-75% of the dose was excreted in the faeces compared to only 10-15% in rats. Less than 5% of the dose was present in the urine of dogs as unchanged drug while another 13-15% was excreted as a conjugate of flumequine. In rats, 20-36% of the dose was excreted in urine as unchanged drug and very little as a conjugate of flumequine. The concentrations of free flumequine in the 24-hour urine sample were about the same for both species.

Total recovery of the orally administered dose was achieved in the urine and feces within 5 days after dosing in both species /rats and dogs/, indicating that very little residual flumequine and/or metabolites were retained in the tissues.

For more Absorption, Distribution and Excretion (Complete) data for FLUMEQUINE (8 total), please visit the HSDB record page.

Metabolism Metabolites

In a 13-week study designed to investigate hepatotoxic lesions and the activities of hepatic drug-metabolizing enzymes, flumequine was administered to male CD-1 mice in the feed at doses equal to 0, 25, 50, 100, 400, or 800 mg/kg bw per day and to females at 0, 100, 400, or 800 mg/kg bw per day. ... Flumequine caused little or no induction of hepatic cytochrome P450-dependent drug-metabolizing enzymes or glucuronyltransferase when given at doses up to 800 mg/kg bw per day. ...

To determine the plasma and urine levels of flumequine and its metabolite, 7-hydroxyflumequine, 28 healthy male subjects were given single and multiple oral doses of 400, 800 and 1200 mg flumequine. Results showed mean concentrations at 2 hr of 13.5, 23.8 and 31.9 mg/L, respectively. These levels were sustained up to 6 hr postdose. Following a single 800 mg dose, peak plasma levels of 14-25 mg/L occurred between 2.5 and 3.5 hr. The mean elimination half-life was 7.1 hr. In plasma only minimal levels of 7-hydroxyflumequine were found. Following 800 mg of flumequine four times a day, mean trough plasma levels of unchanged drug ranged from 21-23 mg/L. Mean peak concentrations were 41 mg/L at steady-state. The half-life following the last dose (8.5 hr) was not significantly different from the 7.1 hr half-life following the first dose. Substantial drug levels were present in the urine for 24 hr following single oral doses of 400, 800 and 1200 mg of flumequine. Urine levels of 7-hydroxyflumequine were generally higher than the parent compound. In the multiple dose study, the overnight concentration of flumequine always exceeded 50 mg/L, and the overnight concentration of 7-hydroxyflumequine always exceeded 80 mg/L.

Wikipedia

Drug Warnings

Biological Half Life

... /In male dogs/ after an oral dose of 25 mg/kg bw ... the disappearance of flumequine from the plasma appeared to follow multi-exponential kinetics with an initial half-life of about 75 minutes and a terminal beta-phase half-life of 6.5 hours.

... After IV and oral administration /in chickens/ (single-dose of 12 mg flumequine/kg bw ... elimination half-life and mean residence time of flumequine in plasma were 6.91 and 5.90 hr, respectively, after IV administration and 10.32 and 8.95 hr after oral administration. ...

To determine the plasma and urine levels of flumequine and its metabolite, 7-hydroxyflumequine, 28 healthy male subjects were given single and multiple oral doses of 400, 800 and 1200 mg flumequine. ... Following a single 800 mg dose, peak plasma levels of 14-25 mg/L occurred between 2.5 and 3.5 hr. The mean elimination half-life was 7.1 hr. ... Following 800 mg of flumequine four times a day ... the half-life following the last dose (8.5 hr) was not significantly different from the 7.1 hr half-life following the first dose.

Use Classification

Veterinary Drug -> ANTIMICROBIAL_AGENT; -> JECFA Functional Classes

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Condensation of 5-fluoro-2-methyltetrahydroquinoline with diethyl ethoxymethylenemalonate followed by thermal cyclization gives ethyl 6,7-dihydro-9-fluoro-5-methyl-1-oxo-1H,5H-benzo(i,j)quinolizine-2-carboxylate, which is saponified with sodium hydroxide to give flumequine.

General Manufacturing Information

Clinical Laboratory Methods

A simple, sensitive, and rapid method for simultaneous determination of residues of flumequine and its microbiologically active metabolite 7-hydroxyflumequine in 100 mg sheep edible tissues (muscle, liver, kidney, and fat) by liquid chromatography is reported. After liquid-liquid cleanup with ethyl acetate, tissue extracts were injected onto a Select B column. The 2 compounds were determined by ultraviolet and fluorimetric detection. The method was repeatable and reproducible for flumequine and 7-hydroxyflumequine in muscle, liver, kidney, and fat, with limits of detection below 2 and 3 micrograms/kg for flumequine and 7-hydroxyflumequine, respectively. Mean recoveries for flumequine were 90 +/- 7, 82 +/- 7, 89 +/- 5, and 82 +/- 6% in muscle, liver, kidney, and fat respectively. Mean recoveries for 7-hydroxyflumequine were 91 +/- 2, 90 +/- 4, 86 +/- 3, and 84 +/- 4% in muscle, liver, kidney, and fat, respectively.

Storage Conditions

Interactions

Stability Shelf Life

Dates

Assessment of pharmaceutical mixture (ibuprofen, ciprofloxacin and flumequine) effects to the crayfish Procambarus clarkii: A multilevel analysis (biochemical, transcriptional and proteomic approaches)

Chiara Trombini, Julia Kazakova, Alejandro Montilla-López, Ricardo Fernández-Cisnal, Miriam Hampel, Rut Fernández-Torres, Miguel Ángel Bello-López, Nieves Abril, Julián BlascoPMID: 34062201 DOI: 10.1016/j.envres.2021.111396

Abstract

The knowledge about the effects of pharmaceuticals on aquatic organisms has been increasing in the last decade. However, due to the variety of compounds presents in the aquatic medium, exposure scenarios and exposed organisms, there are still many gaps in the knowledge on how mixtures of such bioactive compounds affect exposed non target organisms. The crayfish Procambarus clarkii was used to analyze the toxicity effects of mixtures of ciprofloxacin, flumequine and ibuprofen at low and high concentrations (10 and 100 μg/L) over 21 days of exposure and to assess the recovery capacity of the organism after a depuration phase following exposure during additional 7 days in clean water. The crayfish accumulated the three compounds throughout the entire exposure in the hepatopancreas. The exposure to the mixture altered the abundance of proteins associated with different cells functions such as biotransformation and detoxification processes (i.e. catalase and glutathione transferase), carbohydrate metabolism and immune responses. Additionally changes in expression of genes encoding antioxidant enzymes and in activity of the corresponding enzymes (i.e. superoxide dismutase, glutathione peroxidase and glutathione transferase) were reported. Alterations at different levels of biological organization did not run in parallel under all circumstances and can be related to changes in the redox status of the target tissue. No differences were observed between control and exposed organisms for most of selected endpoints after a week of depuration, indicating that exposure to the drug mixture did not produce permanent damage in the hepatopancreas of P. clarkii.A Method for the Determination of Veterinary Drugs from Different Therapeutic Classes in Animal Urine

María Ramos-Payán, Juan Antonio Ocaña-González, Rut Fernández-Torres, Miguel Ángel Bello-LópezPMID: 32154562 DOI: 10.1093/chromsci/bmz084

Abstract

A rapid, precise and robust HPLC separation procedure has been developed and optimized for the determination of a series of drugs of different therapeutic classes: chlortetracycline, oxitetracycline, cefoperazone, diclofenac, tiamphenicol, marbofloxacin, ciprofloxacin, danofloxacin, enrofloxacin and flumequine. The chromatographic method used a monolithic C18 column and both diode array and fluorescence detection. This procedure was validated for the analysis of drugs in cow urine, using a simple and fast procedure with methanol/acetonitrile, allowing the simultaneous and efficient extraction of most of the studied drugs. The proposed method was successfully applied to the determination of enrofloxacin in cow urine, collected after the administration of this antibiotic.Nano-immobilized flumequine with preserved antibacterial efficacy

Martina Bortoletti, Simone Molinari, Luca Fasolato, Juri Ugolotti, Roberta Tolosi, Andrea Venerando, Giuseppe Radaelli, Daniela Bertotto, Marco De Liguoro, Gabriella Salviulo, Radek Zboril, Fabio Vianello, Massimiliano MagroPMID: 32305623 DOI: 10.1016/j.colsurfb.2020.111019

Abstract

Flumequine was nano-immobilized by self-assembly on iron oxide nanoparticles, called surface active maghemite nanoparticles (SAMNs). The binding process was studied and the resulting core-shell nanocarrier (SAMN@FLU) was structurally characterized evidencing a firmly immobilized organic canopy on which the fluorine atom of the antibiotic was exposed to the solvent. The antibiotic efficacy of the SAMN@FLU nanocarrier was tested on a fish pathogenic bacterium (Aeromonas veronii), a flumequine sensitive strain, in comparison to soluble flumequine and the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) were assessed. Noteworthy, the MIC and MBC of soluble and nanoparticle bound drug were superimposable. Moreover, the interactions between SAMN@FLU nanocarrrier and microorganism were studied by transmission electron microscopy evidencing the ability of the complex to disrupt the bacterial wall. Finally, a preliminary in vivo test was provided using Daphnia magna as animal model. SAMN@FLU was able to protect the crustacean from the fatal consequences of a bacterial infection and showed no sign of toxicity. Thus, in contrast with the strength of the interaction, nano-immobilized FLU displayed a fully preserved antimicrobial activity suggesting the crucial role of fluorine in the drug mechanism of action. Besides the importance for potential applications in aquaculture, the present study contributes to the nascent field of nanoantibiotics.Antibiotics florfenicol and flumequine in the water column and sediments of Puyuhuapi Fjord, Chilean Patagonia

Bibiana Jara, Felipe Tucca, Benjamín M Srain, Laurence Méjanelle, Mario Aranda, Camila Fernández, Silvio Pantoja-GutiérrezPMID: 33984897 DOI: 10.1016/j.chemosphere.2021.130029

Abstract

Chile is a major global producer of farmed salmon in the fjords of Patagonia, and therefore a major consumer of antibiotics. We tested whether the antibiotics florfenicol and flumequine persisted in the large Puyuhuapi Fjord after the six months following mandatory concerted treatment by all salmon farms present in the fjord. Antibiotics were detected in 26% of analyzed samples, but only within the particulate phase, with concentrations of florfenicol of up to 23.1 ng L, where detected. Flumequine was present in one sample at trace concentration, and neither antibiotic was detected in the dissolved phase nor in surface sediments. A fugacity-based model predicted that flumequine should theoretically remain in surface sediments at the sub-Minimal Inhibiting Concentrations (sub-MIC) previously shown to promote selection for antibiotic resistance in bacteria. Our observations suggest that surface sediments might act as a reservoir for antibiotic resistomes of bacteria, and that bacteria bearing antibiotic resistance genes could eventually become a risk for human health through the consumption of marine products.

Quinolones antibiotics in the Baiyangdian Lake, China: Occurrence, distribution, predicted no-effect concentrations (PNECs) and ecological risks by three methods

Lulu Zhang, Lina Shen, Shan Qin, Jiansheng Cui, Yong LiuPMID: 31706758 DOI: 10.1016/j.envpol.2019.113458

Abstract

The occurrence, distribution, and ecological risk of 10 quinolones (QNs) were investigated in the water and sediment samples from Baiyangdian Lake, China. The field samplings were conducted in April (dry season) and August (wet season) 2018, the results showed that QNs was extensively distributed in the Baiyangdian Lake. For the occurrence, Flumequine (FLU) and Ofloxacin (OFL) were the most detected QNs in Baiyangdian Lake. For the temporal variation, the sum concentration of QNs in water and sediment were ranged from 153 ng/L to 3093 ng/L and from 40.1 ng/g to 1475 ng/g in April, while ranged from 3.83 ng/L to 769 ng/L and from 20.3 ng/g to 373 ng/g in August. For the spatial variation, all of QNs exhibited significance difference in concentration at different sampling areas. Furthermore, PNEC plays an important role in ecological risk assessment, thus the PNECs of FLU and OFL were derived by assessment factors (AF), species sensitivity distribution (SSD), and AQUATOX model methods. The results showed that: PNEC, PNEC

, and PNEC

were 18.7 μg/L, 196 μg/L, and 128 μg/L for FLU, respectively; and were 0.021 μg/L, 4.40 μg/L, and 3.00 μg/L for OFL, respectively. The PNECs for FLU and OFL derived by three approaches showed the rank of: PNEC

> PNEC

> PNEC

; while the risk quotients (RQs) followed the other rank of: RQ

< RQ

< RQ

. The results was indicated that the indirect ecological effects plays an important role in the derived PNECs for QNs, without considering the indirect ecological effects in natural ecosystem can lead to under-protective or over-protective PNECs (RQs) for chemicals. Therefore, AQUATOX model can be applied in deriving PNECs during the ecological risk assessment.

Genetic diversity of Salmonella enterica recovered from chickens farms and its potential transmission to human

Omneya S Magdy, Ihab M Moussa, Hussein A Hussein, Mahmoud D El-Hariri, Ahmed Ghareeb, Hassan A Hemeg, Khalid S Al-Maary, Aymen S Mubarak, Waleed K Alwarhi, Jakeen K Eljakee, Saleh A KabliPMID: 31672428 DOI: 10.1016/j.jiph.2019.09.007

Abstract

Salmonella is a zoonotic bacterium transmitted through the food chain and is an important cause of disease in humans. The current study is aimed to characterize Salmonella isolates from broiler breeder chickens farms using, polymerase chain reaction (PCR) and sequencing analysis of representative isolates.S. Kentucky (n=11), S. Enteritidis (n=4), S. Typhimurium (n=3), S. Breanderp (n=1), and Sand S. Newport (n=1), were identified from chicken farms. Antimicrobial sensitivity test among the strains were investigated using 13 antibacterial discs. The amplified fragments of fliC and sefA genes were used to characterize S. Kentucky, S. Enteritidis and S. Typhimurium strains. Sequence analysis of the amplified PCR products for Salmonella Kentucky, Enteritidis and Typhimurium were carried out.

Antimicrobial sensitivity testing revealed that 95% of the isolates were resistant to penicillin, 85% to norfloxacin and colistin sulfate (each), 75% to gentamicin, 70% to nalidixic acid and 60% to flumequine. The obtained sequences revealed the close identity of the isolated strains with other Salmonella reference strains in different countries.

Analysis of the selected salmonellae confirm the report of Salmonella Enteritidis, Salmonella Typhimurium and Salmonella Kentucky circulation among broiler breeder flocks and the need to determine antibacterial susceptibility pattern regularly to detect multidrug-resistant salmonellae. The present study reports the circulation of Salmonella Kentucky, Enteritidis and Typhimurium among broiler breeder farms in Egypt. Emergency control of salmonellae is a global public health concern.

Oxidation of flumequine in aqueous solution by UV-activated peroxymonosulfate: Kinetics, water matrix effects, degradation products and reaction pathways

Yumeng Qi, Ruijuan Qu, Jiaoqin Liu, Jing Chen, Gadah Al-Basher, Nouf Alsultan, Zunyao Wang, Zongli HuoPMID: 31394442 DOI: 10.1016/j.chemosphere.2019.124484

Abstract

The degradation of flumequine (FLU) in aqueous solution by ultraviolet (UV)-activated peroxymonosulfate (PMS) was investigated in this work. Under the conditions of [PMS]:[FLU]

= 1:1, T = 25 ± 2 °C, pH = 7.0 ± 0.1, nearly complete removal of FLU was achieved after 60 min. The effects of various operating parameters, including oxidant doses, pH, the presence of typical ions (NH

、Mg

、Fe

、Cl

、NO

、HCO

) and humic acid were evaluated. It was found that the pseudo-first-order rate constants of FLU degradation increased with increasing PMS dosage and decreasing solution pH. The presence of Mg

could accelerate FLU removal, while Fe

, HCO

, NO

and HA inhibited the reaction. Moreover, the degradation of FLU in different water matrices were also explored, and the removal followed the order of Tap water > Ultrapure water > River water > Secondary clarifier effluent. According to the control and radical quenching experiment results, direct photolysis and reactive radicals (SO

and HO) contributed mainly to FLU degradation in the UV/PMS system. Initial FLU molecule underwent reactions such as hydroxylation, hydroxyl substitution, demethylation, decarboxylation/decarbonylation and ring opening, leading to the formation of nineteen oxidation products. The effective degradation by UV/PMS suggests a feasible technology for treating FLU in waters and wastewaters.

Single-strain regression analysis evaluating disc potencies of flumequine and enrofloxacin for testing Aeromonas sobria and Vibrio anguillarum

Göran Kronvall, Sandrine Baron, Emeline Larvor, Casandra Rudas-Villarreal, Jonathan Hobson, Peter SmithPMID: 31231825 DOI: 10.1111/apm.12972

Abstract

Two quite different disc contents are used for antimicrobial susceptibility testing of two fluoroquinolone drugs, flumequine and enrofloxacin, in the disc diffusion test, 30 and 5 µg, respectively. Using the SRA method, single-strain regression analysis, we studied the impact of disc content when testing two relevant bacterial species, Aeromonas sobria and Vibrio anguillarum. There were no major differences between the antimicrobial regression lines for the two species. Wild-type strains produced acceptable zones of inhibition over a wide range of disc contents. The flumequine 30 µg disc should be lowered in its drug content. No rational reasons for choosing so different disc contents for the two antimicrobials were apparent. At present, the choice of disc content for new antimicrobials are outside the realm of clinical microbiologists. It is recommended that reference authorities, such as EUCAST, CLSI and USCAST, are consulted for the choice of disc contents in the future.Critical evaluation of third-order advantage with highly overlapped spectral signals. Determination of fluoroquinolones in fish-farming waters by fluorescence spectroscopy coupled to multivariate calibration

Alicia Osorio, Carla Toledo-Neira, Manuel A BravoPMID: 31357317 DOI: 10.1016/j.talanta.2019.06.048

Abstract

In this work, the analytical performance of a third-order/four-way calibration is evaluated to model a highly overlapped system, where two spectral dimensions are extremely similar, and the results are then compared with the results of second-order/three-way calibration. The four-way data were obtained during the photodegradation of fluoroquinolones (ciprofloxacin, norfloxacin and flumequine) in the form of excitation-emission matrices and modeled by unfolded partial least squares coupled to residual trilinearization (U-PLS-RTL). According to the results, the model obtained with the second-order algorithm (unfolded partial least squares coupled to residual bilinearization: U-PLS-RBL) was unsatisfactory due to high spectral overlap. The third-order approach obtained a satisfactory fit and better figures of merit (LOD, REP, RMSEP, and sensitivity, among others) even in the presence of unexpected interferences due to third-order advantages. Finally, the analytical method based on third-order multivariate calibration was applied to quantify these fluoroquinolones in spiked fish-farming water samples. In this case, the third-order advantage allowed us to satisfactorily model the data and to quantify these compounds in this complex matrix, demonstrating the superior analytical performance of the high-order data that were evaluated.Flumequine-Mediated Upregulation of p38 MAPK and JNK Results in Melanogenesis in B16F10 Cells and Zebrafish Larvae

Wisurumuni Arachchilage Hasitha Maduranga Karunarathne, Ilandarage Menu Neelaka Molagoda, Myung Sook Kim, Yung Hyun Choi, Matan Oren, Eui Kyun Park, Gi-Young KimPMID: 31614510 DOI: 10.3390/biom9100596

Abstract

Flumequine is a well-known second generation quinolone antibiotic that induces phototoxicity. However, the effect of flumequine on skin melanogenesis is unclear. Therefore, we, for the first time, investigated whether flumequine regulates melanogenesis. The present study showed that flumequine slightly inhibitedmushroom tyrosinase activity but significantly increased extracellular and intracellular melanin content in B16F10 cells and promoted the expression of microphthalmia-associated transcription factor (MITF) and tyrosinase. Additionally, flumequine remarkably increased melanin pigmentation in zebrafish larvae without any toxicity. We also found that flumequine stimulated p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) phosphorylation; inhibition of p38 MAPK and JNK resulted in significant downregulation of extracellular and intracellular melanin content in B16F10 cells and pigmentation of zebrafish larvae accompanied with suppression of MITF and tyrosinase expression, indicating that flumequine-mediated p38 and JNK promote melanogenesis

and

. According to the molecular docking prediction, flumequine targeted dual-specificity MAPK phosphatase 16 (DUSP16), which is a major negative regulator of p38 MAPK and JNK. Our findings demonstrate that flumequine induces an increase in melanin content in B16F10 cells and zebrafish larvae by activating p38 MAPK and JNK. These data show the potential of flumequine for use as an anti-vitiligo agent.